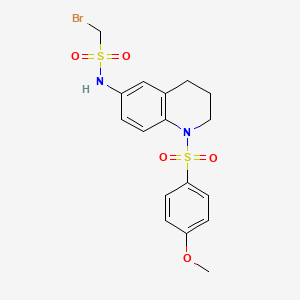![molecular formula C16H13N3O3S B14138615 1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone CAS No. 929828-31-9](/img/structure/B14138615.png)
1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide and a strong base.
Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the indole derivative with 5-nitropyridine-2-thiol in the presence of a suitable coupling agent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-2-[(5-nitrophenyl)sulfanyl]ethanone: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(1-methyl-1H-indol-3-yl)-2-[(5-nitrothiophen-2-yl)sulfanyl]ethanone: Similar structure but with a thiophenyl group instead of a pyridinyl group.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone is unique due to the presence of the nitropyridinyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
929828-31-9 |
|---|---|
Fórmula molecular |
C16H13N3O3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(1-methylindol-3-yl)-2-(5-nitropyridin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C16H13N3O3S/c1-18-9-13(12-4-2-3-5-14(12)18)15(20)10-23-16-7-6-11(8-17-16)19(21)22/h2-9H,10H2,1H3 |
Clave InChI |
HUWRTKDAVABQDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)CSC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



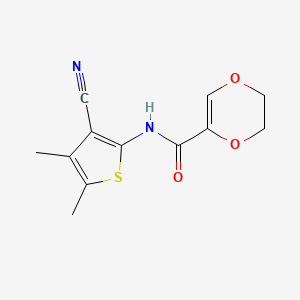
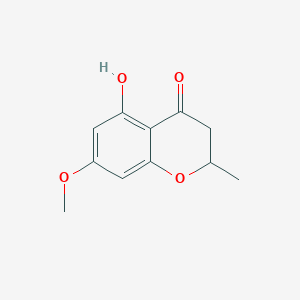
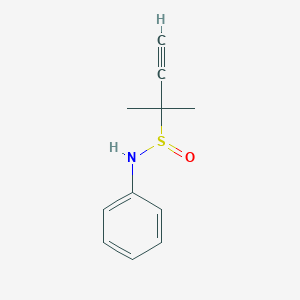
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
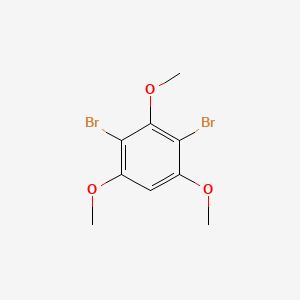

![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
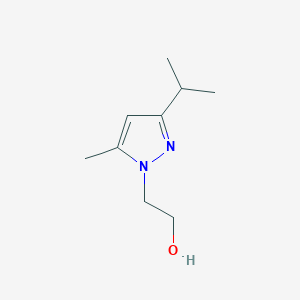
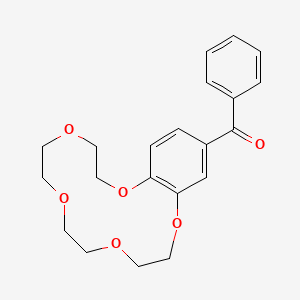
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
